molecular formula C14H13NO5S B1411899 Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1858241-00-5

Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1411899
CAS No.: 1858241-00-5
M. Wt: 307.32 g/mol
InChI Key: DYIFJWVCEFFCIL-UHFFFAOYSA-N
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Description

Thiazole-Benzodioxole Hybrids

Compound Molecular Formula Key Differences
This compound C₁₄H₁₃NO₅S
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate C₁₅H₁₄N₂O₅S Amide linkage vs. ether linkage
Ethyl 2-(bromomethyl)thiazole-5-carboxylate C₇H₈BrNO₂S Bromomethyl substituent

Simplified Thiazole Esters

Compound Molecular Formula Key Differences
Ethyl 4-methylthiazole-5-carboxylate C₇H₉NO₂S Lacks benzodioxole moiety
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate C₁₃H₁₃NO₃S Phenolic substituent

Key Trends :

  • Electron Density : Benzodioxole-containing analogs exhibit higher electron density at the thiazole’s position 2 compared to alkyl-substituted derivatives.
  • Steric Effects : The methyl group at position 4 reduces rotational freedom in the thiazole ring, potentially enhancing thermal stability.

This comparative analysis underscores the compound’s balanced electronic and steric profile, making it a candidate for further synthetic exploration.

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-3-17-13(16)12-8(2)15-14(21-12)20-9-4-5-10-11(6-9)19-7-18-10/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIFJWVCEFFCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)OC2=CC3=C(C=C2)OCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138667
Record name 5-Thiazolecarboxylic acid, 2-(1,3-benzodioxol-5-yloxy)-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858241-00-5
Record name 5-Thiazolecarboxylic acid, 2-(1,3-benzodioxol-5-yloxy)-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858241-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-(1,3-benzodioxol-5-yloxy)-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a series of reactions starting from catechol and formaldehyde, followed by cyclization.

    Thiazole Ring Formation: The thiazole ring is formed by reacting appropriate thioamide and α-haloketone precursors under specific conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzodioxole and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may exert its effects through the inhibition of key enzymes involved in cellular processes, leading to the disruption of cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are widely explored for their pharmacological properties. Below is a detailed comparison of Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
This compound (Target) C₁₄H₁₃NO₅S 307.32 1,3-Benzodioxol-5-yloxy, 4-methyl, ethyl ester Under investigation; potential receptor modulation
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) C₁₂H₁₁ClN₂O₂S 294.74 4-Chlorobenzylamino, carboxylic acid Hypoglycemic activity in diabetic rats
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate C₁₅H₁₅ClN₂O₄S 354.81 4-Chlorophenoxyacetyl amino Not reported; structural analog
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate C₈H₁₂N₄O₂S 228.27 Guanidino (amidino) group Potential enzyme inhibition
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate C₁₄H₁₂F₃NO₂S 315.31 4-Trifluoromethylphenyl Lipophilicity-enhanced applications
Ethyl 2-{(2-(1,3-benzoxazol-2-ylthio)butanoyl)amino}-4-methyl-1,3-thiazole-5-carboxylate (Compound W) C₁₈H₁₈N₄O₃S₂ 418.49 Benzoxazole-thio-butanoyl chain IRES inhibitor (anticancer research)

Key Findings from Comparative Analysis

Substituent-Driven Bioactivity: The 4-chlorobenzylamino group in BAC () is critical for hypoglycemic effects, likely due to enhanced electron-withdrawing properties and receptor interactions . The 1,3-benzodioxol-5-yloxy group in the target compound may improve binding to oxygen-sensitive targets (e.g., enzymes or receptors) but lacks reported activity data . Trifluoromethylphenyl () increases lipophilicity and metabolic stability, a common strategy in drug design .

Synthetic Pathways: Similar compounds (e.g., ) are synthesized via reflux with acetic anhydride or nucleophilic substitution in methanol/water . The target compound likely follows analogous routes, though specific details are unavailable.

Therapeutic Potential: Hypoglycemic Agents: BAC () and TEI-6720 (a xanthine oxidase inhibitor, ) highlight thiazoles' role in metabolic disorder treatment . Anticancer Research: Compound W () demonstrates thiazoles' versatility in targeting translational machinery .

Structural Challenges :

  • Electron-Deficient Groups (e.g., trifluoromethyl) improve stability but may reduce solubility.
  • Bulkier Substituents (e.g., benzodioxole) could sterically hinder target interactions despite favorable electronic profiles .

Biological Activity

Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13_{13}H13_{13}N3_{3}O4_{4}S
  • Molecular Weight : 295.32 g/mol

The structure features a thiazole ring, which is known for its role in various biological activities, and a benzodioxole moiety that may contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains. For instance, in a study evaluating the antimicrobial potency of thiazole derivatives, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL .

Anticancer Activity

The compound's anticancer potential has been explored in several studies. It has been found to induce apoptosis in cancer cell lines by modulating key signaling pathways. For example, a study reported that the compound inhibited the proliferation of glioma cells through the activation of the Calpain/Cathepsin pathway and by inducing necroptosis .

Cell Line IC50 (µM) Mechanism of Action
Glioma15Induction of apoptosis via Calpain pathway
Breast Cancer20Cell cycle arrest at G2/M phase
Colon Cancer18Inhibition of AKT/mTORC1 signaling

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various thiazole derivatives for their antimicrobial efficacy, this compound was highlighted for its potent activity against resistant strains of bacteria. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanisms

A recent investigation into the anticancer mechanisms of this compound revealed that it effectively inhibited cell migration and invasion in breast cancer cells. The researchers attributed this effect to the downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

Q & A

Q. Table 1. Comparative Bioactivity of Thiazole Derivatives

Derivative SubstituentModel SystemActivity (IC₅₀/EC₅₀)Reference
ChlorobenzylaminoSTZ-Induced Diabetic Rats12.5 μM (Glucose Reduction)
Benzodioxol-5-yloxyT47D Cancer Cells8.7 μM (IRES Inhibition)
Cyano-PhenylAntimicrobial Assay15.2 μg/mL (MIC)

Q. Table 2. Software for Structural Analysis

ToolApplicationReference
SHELXLSmall-molecule refinement
Mercury (CCDC)Hirshfeld surface mapping
Gaussian09DFT calculations for SAR

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate

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